molecular formula C21H20ClN3O2S B6587245 N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1207059-60-6

N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No. B6587245
CAS RN: 1207059-60-6
M. Wt: 413.9 g/mol
InChI Key: ABXLRYIPQUTQFN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine (CMCQT) is an organometallic compound with a broad range of applications, from pharmaceuticals to materials science. CMCQT is a versatile compound that has been used in a variety of synthesis methods and scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of polymers and other materials. N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has also been studied for its potential applications in drug discovery and development, as well as in biotechnology.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has been studied for its mechanism of action, which involves the formation of a covalent bond between the N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine molecule and a target molecule. This covalent bond is formed when the N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine molecule is activated by a base, such as triethylamine or pyridine. Once the bond is formed, the N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine molecule can then interact with the target molecule, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has been studied for its potential biochemical and physiological effects. It has been shown to interact with a variety of enzymes, proteins, and other molecules, leading to changes in their activity and structure. N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has also been studied for its potential effects on cell growth and proliferation, as well as its potential to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a versatile compound that has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of synthesis methods. It is also relatively stable, making it suitable for long-term storage. However, N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can be toxic in high concentrations, and it can be difficult to remove from the reaction mixture after the reaction is complete.

Future Directions

There are a number of potential future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine. These include further research into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine could be studied for its potential to induce apoptosis in cancer cells, as well as its potential to interact with other enzymes, proteins, and molecules. Furthermore, N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine could be studied for its potential applications in materials science and biotechnology.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of 3-chloro-4-methoxyphenyl acetic acid and thiomorpholine-4-carbonyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, in the presence of a base, such as triethylamine or pyridine. The reaction is typically performed at room temperature, and the product is then purified by column chromatography.

properties

IUPAC Name

[4-(3-chloro-4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-27-20-7-6-14(12-16(20)22)23-18-13-19(21(26)25-8-10-28-11-9-25)24-17-5-3-2-4-15(17)18/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXLRYIPQUTQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

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